molecular formula C5H5ClF2N2 B12222241 4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B12222241
M. Wt: 166.55 g/mol
InChI Key: LFMGZYMLKFLUIN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method is the radical difluoromethylation process, which uses difluoromethyl radicals to introduce the difluoromethyl group into the pyrazole ring . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with various biological targets. The chlorine atom can also participate in specific interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(chloromethyl)-1-(difluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2/c6-1-4-2-9-10(3-4)5(7)8/h2-3,5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMGZYMLKFLUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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